达沙替尼盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

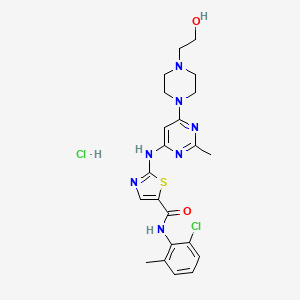

Dasatinib hydrochloride, sold under the brand name Sprycel, is a targeted therapy medication used to treat certain cases of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). Specifically, it is used to treat cases that are Philadelphia chromosome-positive (Ph+) . It is a tyrosine-kinase inhibitor and works by blocking a number of tyrosine kinases such as Bcr-Abl and the Src kinase family .

Synthesis Analysis

Derivatives of dasatinib were synthesized via esterification with 25 carboxylic acids including amino acids and fatty acids by extending the inhibitor to interact with more diverse sites and to improve specificity . A synthetic method of Dasatinib involves the use of hydroxyl-protecting groups such as an ether protection group .Molecular Structure Analysis

Dasatinib has a molecular weight of 488 g/mol . Crystal structures for the commercial monohydrate form and an anhydrate form of dasatinib have been presented along with characterization by Raman spectroscopy, powder X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis .Chemical Reactions Analysis

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h. It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 h . Dasatinib is also subject to drug interactions with CYP3A4 inducers or inhibitors .Physical And Chemical Properties Analysis

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h. The absolute bioavailability of dasatinib in humans is unknown due to the lack of an intravenous formulation . Dasatinib solubility decreases at pH > 4 and is thus susceptible to be altered by pH-modifying agents .科学研究应用

- It inhibits BCR-ABL1, a fusion protein characteristic of CML, and has shown efficacy in managing CML progression .

- Notably, Dasatinib is approximately 325 times more potent than imatinib in inhibiting BCR-ABL1 .

- By targeting BCR-ABL1 and other proteins involved in cancer cell growth, Dasatinib offers an alternative for patients who develop resistance to other therapies .

Chronic Myeloid Leukemia (CML) Treatment

Acute Lymphoblastic Leukemia (ALL)

Inhibition of Src Family Kinases (SFKs)

STAT5 Signaling Suppression

Pharmacokinetics and Individualized Medicine

Other Potential Applications

作用机制

Target of Action

Dasatinib hydrochloride is a potent multikinase inhibitor that primarily targets the BCR-ABL tyrosine kinase, the SRC family of kinases (SRC, LCK, HCK, YES, FYN, FGR, BLK, LYN, FRK), receptor tyrosine kinases (c-KIT, PDGFR, DDR1 and 2, c-FMS, ephrin receptors), and TEC family kinases (TEC and BTK) . These targets play a crucial role in the pathogenesis of Philadelphia chromosome-positive (Ph+) leukemias .

Mode of Action

Dasatinib inhibits the active and inactive conformations of the ABL kinase domain . It also blocks the uncontrolled activity of the ABL tyrosine kinase associated with the BCR-ABL chimeric protein . This inhibition halts the proliferation of leukemia cells .

Biochemical Pathways

Dasatinib affects several biochemical pathways due to its broad spectrum of kinase inhibition. It primarily inhibits the BCR-ABL pathway, which is associated with uncontrolled activity of the ABL tyrosine kinase and is involved in the pathogenesis of chronic myelogenous leukemia (CML) and 15-30% of acute lymphocytic leukemia (ALL) cases .

Pharmacokinetics

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 hours .

Result of Action

Dasatinib’s action results in the inhibition of cell duplication, migration, and invasion, triggering apoptosis of tumor cells . It also diminishes the metastatic spread of tumor cells .

Action Environment

Dasatinib’s action can be influenced by environmental factors such as pH. Its solubility decreases at pH > 4, making it susceptible to alteration by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors) . It is also subject to drug interactions with CYP3A4 inducers or inhibitors .

安全和危害

Dasatinib is toxic and can cause skin irritation and serious eye damage. It is suspected of causing cancer and damaging fertility or the unborn child . It can lower blood cells that help your body fight infections and help your blood to clot. You may get an infection or bleed more easily . Some people using dasatinib have developed a rare but serious condition called pulmonary arterial hypertension (PAH) .

未来方向

Dasatinib is an oral second-generation tyrosine kinase inhibitor known to be used widely in Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and Ph+ acute lymphoblastic leukemia (ALL). Notably, although a high pharmacokinetic variability in patients and an increased risk of pleural effusion are attendant, fixed dosing remains standard practice . Therapeutic drug monitoring (TDM) is gradually becoming a practical tool to achieve the goal of individualized medicine for patients receiving targeted drugs .

属性

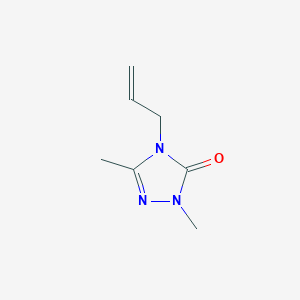

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O2S.ClH/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCGWICDJYLQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl2N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dasatinib hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3010405.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3010408.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010415.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole](/img/structure/B3010416.png)